4-Chloro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSZRMNXWLUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166523 | |
| Record name | 1H-Pyrazole, 4-chloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15878-00-9 | |
| Record name | 4-Chloropyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15878-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 4-chloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloro 1h Pyrazole and Its Derivatives
Direct Halogenation Approaches for Pyrazole (B372694) Rings
Direct halogenation is a common and straightforward strategy for synthesizing 4-halopyrazoles. The pyrazole ring is π-excessive, making it reactive toward electrophilic substitution, particularly at the C4 position. chim.it If the C4 position is unsubstituted, halogenation almost exclusively occurs there before affecting other positions. researchgate.netresearchgate.net
A widely used method involves the reaction of pyrazoles with N-halosuccinimides (NXS). researchgate.net Specifically, N-chlorosuccinimide (NCS) serves as an effective and often mild chlorinating agent. The reaction of pyrazole or its derivatives with NCS can be conducted under various conditions, for instance in solvents like carbon tetrachloride or water, often at room temperature and without the need for a catalyst, to produce 4-chloropyrazoles in excellent yields. researchgate.netmdpi.com For example, 3-ethoxy-5-(trifluoromethyl)-1H-pyrazole reacts with NCS in ethanol (B145695) to yield the corresponding 4-chloro derivative. cdnsciencepub.com
Another approach involves the use of hypochloric acid or its salts. A patented process describes the preparation of 4-chloropyrazoles by reacting a pyrazole with hypochloric acid or its salts, such as sodium hypochlorite (B82951) (NaOCl), in the substantial absence of carboxylic acids. google.com This method is presented as an improvement over earlier protocols that used acetic acid and resulted in lower yields. google.com
Other halogenating agents can also be employed. For instance, the reaction of pyrazole with chlorine gas (Cl₂) in solvents like dichloromethane (B109758) can produce 4-chloropyrazoles. mdpi.com More recently, trichloroisocyanuric acid (TCCA) has been identified as a potent reagent for the chlorination of pyrazoles, particularly in solvent-free mechanochemical processes. rsc.org
Table 1: Selected Direct Chlorination Methods for Pyrazole Rings
| Chlorinating Agent | Substrate Example | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Pyrazole | CCl₄ or H₂O, Room Temp. | Excellent | researchgate.net |
| N-Chlorosuccinimide (NCS) | 3-ethoxy-5-(trifluoromethyl)-1H-pyrazole | Ethanol, Reflux | - | cdnsciencepub.com |
| Sodium Hypochlorite (NaOCl) | Pyrazole | Aqueous, 5-30°C | High | google.com |
| Trichloroisocyanuric Acid (TCCA) | 1-Phenylpyrazole | Ball-milling, Solvent-free | 99% | rsc.org |
Cyclocondensation Reactions in Pyrazole Synthesis
The most fundamental and classic method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.comnih.govresearchgate.net The primary precursors are typically 1,3-dicarbonyl compounds (like β-diketones) or their synthetic equivalents, such as α,β-unsaturated ketones. mdpi.comnih.gov
To produce 4-chloro-1H-pyrazole using this strategy, the halogen can be introduced either by using a pre-halogenated starting material or through a one-pot reaction that combines cyclization with halogenation. One approach involves the reaction of a halogenated 1,3-bis-electrophilic substrate with a hydrazine. For instance, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been achieved using a brominated 1,3-bis-electrophilic reagent, demonstrating the viability of this pathway for creating C4-halogenated pyrazoles. encyclopedia.pub
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to highly substituted pyrazoles. beilstein-journals.org These reactions can be designed to incorporate a halogen atom. For example, a three-component reaction for synthesizing 4-halopyrazoles has been developed, showcasing the power of MCRs to build molecular complexity efficiently. beilstein-journals.org Similarly, a three-component synthesis of 4-halopyrazoles from N,N-dimethyl enaminones, hydrazine reagents, and a halogen source has been achieved through an electrochemical cascade reaction. rsc.org
Table 2: General Cyclocondensation for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | General Product | Key Strategy for 4-Chloro Derivatives | Reference(s) |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | Use of a C2-chlorinated 1,3-dicarbonyl compound. | nih.govresearchgate.net |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (then oxidized to Pyrazole) | Use of a halogenated α,β-unsaturated ketone. | mdpi.com |
| Enaminone, Hydrazine, Halogen Source | Multicomponent Reaction | 4-Halopyrazole | In-situ halogenation during the cyclization cascade. | rsc.org |
Advanced Synthetic Techniques for this compound Derivatives
Modern synthetic chemistry has introduced several energy-efficient and environmentally benign techniques that have been successfully applied to the synthesis of pyrazole derivatives. rsc.orgnih.govrsc.org These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional approaches.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. ptfarm.plijacskros.com This technique has been applied to various pyrazole syntheses. dergipark.org.tracs.org For the preparation of C4-chlorinated pyrazoles, microwave heating can be used to drive the chlorination of pyrazole precursors with NCS in a solvent like chloroform, achieving high yields efficiently. acs.org One-pot microwave-assisted syntheses of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes and hydrazines have also been reported, demonstrating the utility of this technology for creating fused pyrazole systems. ptfarm.pl
The use of ultrasonic irradiation to promote chemical reactions, known as sonochemistry, relies on acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. beilstein-journals.org This technique has been successfully employed in the synthesis of various pyrazole derivatives. researchgate.netijsrst.comdoaj.org For example, a three-component reaction to synthesize pyrazolo[3,4-b]pyridine derivatives under ultrasonic irradiation was completed in just 4–5 minutes with yields ranging from 88–97%. beilstein-journals.org The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been shown to be as efficient under ultrasound as with microwave irradiation, providing better yields and shorter reaction times than conventional heating methods. beilstein-journals.org
Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, is a prominent green chemistry technique that often proceeds in the absence of a solvent. researchgate.net This method has been effectively used for the synthesis of 4-chloropyrazoles. A solvent-free mechanochemical protocol for the chlorination of various pyrazoles using trichloroisocyanuric acid (TCCA) has been developed, affording the desired 4-chloropyrazole products in high yields. rsc.org Additionally, a solvent-free, two-step mechanochemical synthesis of polysubstituted pyrazoles has been reported, starting from chalcones and hydrazonoyl halides, which involves the [3+2]-cycloaddition of in situ-generated nitrile imines. nih.gov
Electrochemical synthesis offers a green and highly controllable alternative to traditional methods that rely on chemical oxidants or harsh reagents. rsc.org This approach has been successfully applied to the synthesis of 4-halopyrazoles. An electrocatalytic multicomponent reaction has been developed to produce 4-chloro-, 4-bromo-, and 4-iodopyrazoles from hydrazines, acetylacetones, and sodium halides. rsc.org In this system, the sodium halide serves a dual role as both the halogen source and the supporting electrolyte, and the reaction proceeds without any external chemical oxidants. rsc.orgresearchgate.net Mechanism studies suggest that chlorination and iodination proceed via a radical pathway, while bromination follows an ionic pathway. rsc.org This electrochemical approach has also been used in cascade reactions starting from N,N-dimethyl enaminones and hydrazine reagents to provide efficient access to 4-halopyrazoles. rsc.orgscispace.com The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has also been explored using electrochemical methods. beilstein-journals.org
Regioselective Functionalization Strategies
Regioselectivity in the functionalization of this compound is crucial for controlling the final structure and, consequently, the properties of the target molecule. The presence of the chlorine atom at the C4 position and two distinct nitrogen atoms in the pyrazole ring presents both challenges and opportunities for selective chemical modifications.
The substitution at the nitrogen atoms of the pyrazole ring is a common and effective strategy for modifying the properties of this compound. Both N-alkylation and N-arylation have been extensively studied, with various methods developed to achieve regioselective substitution.
N-Alkylation:
A notable method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid. This approach has been successfully applied to this compound, providing access to a range of N-alkylated products in good yields. For instance, the reaction of this compound with various benzylic, phenethyl, and benzhydryl trichloroacetimidates proceeds efficiently.
Another common method for N-alkylation is the nucleophilic substitution reaction between this compound and alkyl halides. For example, the synthesis of 1-(4-bromobutyl)-4-chloro-1H-pyrazole is achieved by reacting 4-chloropyrazole with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction proceeds under reflux conditions.
Interactive Data Table: N-Alkylation of this compound
| Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) |
| Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | - |
| 1,4-Dibromobutane | Potassium carbonate | Dimethylformamide | 1-(4-Bromobutyl)-4-chloro-1H-pyrazole | - |
| 2-Chlorobenzyl chloride | Base | - | 4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole | - |
N-Arylation:
The N-arylation of this compound can be accomplished through various catalytic systems, most notably those based on copper and palladium. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method. For example, the reaction of pyrazoles with aryl halides can be promoted by copper catalysts, sometimes supported on materials like cellulose (B213188) or in the presence of specific ligands such as 3-(diphenylphosphino)propanoic acid. researchgate.netrhhz.net These reactions can be carried out with a range of aryl iodides and bromides. rhhz.net
Palladium-catalyzed N-arylation offers another versatile route. For instance, the coupling of pyrazole derivatives with aryl triflates can be achieved using a palladium catalyst with a specific phosphine (B1218219) ligand like tBuBrettPhos. organic-chemistry.org Furthermore, palladium-catalyzed methods have been developed for the N-arylation of N-H heteroarenes with aryl chlorides, which are often more readily available and less expensive than other aryl halides. researchgate.net The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a key example, involving the nucleophilic substitution reaction between this compound and 3-fluorobenzonitrile, typically facilitated by a base like potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.
Interactive Data Table: N-Arylation of this compound
| Arylating Agent | Catalyst System | Base | Solvent | Product |
| 3-Fluorobenzonitrile | - | Potassium carbonate | Dimethylformamide | 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile |
| Aryl iodides/bromides | Cu(OAc)₂ / 3-(Diphenylphosphino)propanoic acid | NaOH | 1,4-Dioxane | N-Aryl-4-chloro-1H-pyrazoles |
| Aryl triflates | Palladium / tBuBrettPhos | - | - | N-Aryl-4-chloro-1H-pyrazoles |
| Aryl chlorides | Pd/keYPhos | - | - | N-Aryl-4-chloro-1H-pyrazoles |
Further substitution on the this compound nucleus allows for the introduction of additional functional groups, leading to a wider range of chemical diversity. Electrophilic substitution reactions on the pyrazole ring generally occur preferentially at the C4 position. mdpi.com However, with this position already occupied by a chlorine atom, attention turns to the functionalization of the C3 and C5 positions.
Halogenation: The introduction of other halogen atoms onto the pyrazole ring has been reported. For instance, methods for the 4-halogenation of pyrazoles using N-halosuccinimides (NXS) in either carbon tetrachloride or water have been developed, providing an efficient route to 4-halopyrazoles. researchgate.net While the starting material is already 4-chlorinated, these methods are relevant for the synthesis of related di-halogenated pyrazoles.
Nitration: The nitration of the pyrazole ring is another important functionalization reaction. For example, 4-chloro-3,5-dinitropyrazole can be prepared and subsequently used as a precursor for other high-energy materials like 4-amino-3,5-dinitropyrazole. researchgate.net The synthesis of 5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid involves the nitration of a pyrazole precursor.
C-H Arylation: A significant strategy for further substitution is the direct C-H arylation of the pyrazole core. It has been demonstrated that palladium-catalyzed direct arylation of N-protected 4-chloropyrazoles can occur regioselectively at the C5 position. acs.orgacademie-sciences.fr This chemoselective reaction leaves the C4-chloro substituent intact, providing a powerful tool for building molecular complexity. rsc.org This approach avoids the need for pre-functionalization of the pyrazole at the C5 position. academie-sciences.fr
Synthesis of Complex Chemical Architectures Incorporating the this compound Moiety
The this compound moiety serves as a valuable building block in the synthesis of more complex chemical architectures with diverse applications, including in pharmaceuticals and materials science.
One example is the synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile , a key intermediate in medicinal chemistry. Its preparation involves the nucleophilic aromatic substitution reaction between this compound and 3-fluorobenzonitrile.
Another class of complex molecules includes those where the this compound is further functionalized. For instance, 4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is synthesized through a multi-step process that includes the formation of the pyrazole core, N-alkylation with 2-chlorobenzyl chloride, and subsequent introduction of the isothiocyanate group at the C3-position. organic-chemistry.org
The synthesis of 1-(4-bromobutyl)-4-chloro-1H-pyrazole demonstrates the incorporation of an alkyl chain with a reactive handle. This is achieved through the N-alkylation of 4-chloropyrazole with 1,4-dibromobutane. The bromo group on the butyl chain can then be used for further synthetic transformations.
Furthermore, the this compound scaffold has been utilized in the creation of complex pyrazole oxime compounds. For example, molecules like 1-methyl-3-methyl-5-(4-chlorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[2-(2-chloropyridin-5-yl-methylthio)phenylmethyl]-oxime have been synthesized, showcasing the integration of the pyrazole core with other heterocyclic and aromatic systems through multi-step synthetic sequences. mdpi.com
The versatility of the this compound moiety is also evident in its use for creating energetic materials. Through reactions like nitration and subsequent functionalization, complex polynitro-functionalized molecules based on a phenyl-pyrazole framework have been synthesized. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 1h Pyrazole
Solid-State Structural Analysis
The solid-state architecture of 4-Chloro-1H-pyrazole has been meticulously investigated, revealing key insights into its crystalline form, molecular interactions, and inherent structural phenomena.
Single crystal X-ray diffraction analysis performed at a low temperature of 170 K has determined that this compound crystallizes in the orthorhombic space group Pnma. rsc.org This study was conducted at low temperature due to the compound's tendency to sublime when exposed to the heat from X-rays. rsc.orgnih.gov The crystal structure is isostructural with its 4-bromo analogue. rsc.orgnih.gov
The asymmetric unit of the crystal structure is unique, containing one and a half molecules of this compound. rsc.orgvulcanchem.com One molecule is bisected by a mirror plane that is normal to the b crystal axis. rsc.org This mirror plane passes through the chlorine atom, the C4 carbon, and the N1-N2 bond. rsc.org As a consequence of this symmetry, the atoms within the pyrazole (B372694) ring, as well as the attached proton, exhibit disorder. rsc.orgvulcanchem.com
A summary of the crystallographic data for this compound is presented below.
| Parameter | Value |
| Empirical Formula | C₃H₃ClN₂ |
| Formula Weight | 102.52 g/mol |
| Temperature | 170 K |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.4678 (3) |
| b (Å) | 14.9122 (10) |
| c (Å) | 7.6410 (9) |
| Volume (ų) | 911.33 (10) |
| Z | 4 |
Table 1: Crystallographic Data for this compound at 170 K. rsc.org
The crystal packing of this compound is primarily governed by intermolecular N—H···N hydrogen bonds. rsc.orgnih.gov These interactions lead to the formation of a trimeric molecular assembly, a motif also observed in the 4-bromo and 4-methyl analogues of pyrazole. rsc.orgavantorsciences.com The hydrogen bond distances are consistent with those found in other pyrazole structures. vulcanchem.com Specifically, the N···N distances for the intermolecular hydrogen bonds are 2.885(3) Å and 2.858(2) Å. vulcanchem.com
When viewed along the b axis, the crystal packing exhibits a herringbone arrangement. rsc.orgvulcanchem.com Notably, the structure does not show any π-stacking interactions. vulcanchem.com The intermolecular contacts have also been quantified using Hirshfeld surface analysis, which provides a method for understanding the forces that stabilize the crystal packing.
A significant feature of the this compound crystal structure is the presence of proton disorder. rsc.orgnih.gov The N—H proton is crystallographically disordered over two equivalent positions, each with a 50% occupancy. rsc.orgvulcanchem.com This disorder is a direct consequence of the crystallographic symmetry, where the asymmetric unit consists of one and a half molecules. rsc.org
In addition to the proton, the carbon and nitrogen atoms of the pyrazole ring are also disordered. rsc.orgvulcanchem.com In an ordered pyrazole, the C—N, C—C, and C—H bonds on either side of the ring would be distinct, creating what can be described as a 'pyrrole-like' side and a 'pyridine-like' side. rsc.org However, due to the disorder in this compound, these distinctions are averaged out. rsc.org Attempts to refine the structure in a lower symmetry, non-centrosymmetric space group (Pn2₁a) to resolve the disorder did not lead to an improved refinement model. rsc.org
Solution-State Spectroscopic Techniques
Spectroscopic methods in solution provide complementary information to the solid-state analysis, detailing the molecule's characteristics in a different environment.
The ¹H NMR spectrum of this compound has been recorded in deuterated dichloromethane (B109758) (CD₂Cl₂). mdpi.com The spectrum shows two main signals. The protons at the 3 and 5 positions (H³,⁵) of the pyrazole ring appear as a singlet, while the N-H proton gives a broader signal at a higher chemical shift. mdpi.com
A comparative study of 4-halogenated pyrazoles provided the following experimental data for this compound: mdpi.com
| Proton | Chemical Shift (δ, ppm) |
| H³,⁵ | 7.61 |
| N-H | ~10.5 (broad) |
Table 2: Experimental ¹H NMR Data for this compound in CD₂Cl₂. mdpi.com
The ¹³C NMR spectrum, available through spectral databases, shows the expected resonances for the carbon atoms in the pyrazole ring. nih.gov A spectrum recorded on a Bruker WP-80 instrument indicates two distinct signals for the pyrazole ring carbons, consistent with the molecular structure. nih.gov
The infrared spectrum of solid-state this compound has been reported and compared with other 4-halogenated pyrazoles. mdpi.comresearchgate.net A key feature of the spectrum is the complex region between 2600 and 3200 cm⁻¹, which arises from N-H stretching vibrations. mdpi.com The presence of strong hydrogen bonding in the solid state significantly lowers the frequency of the N-H stretch from the expected monomer value of ~3400-3500 cm⁻¹ and leads to interactions with C-H stretching frequencies. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra
The electronic absorption properties of this compound have been investigated using theoretical methods to understand its electronic transitions. A theoretical UV-Vis spectrum was analyzed using Time-Dependent Density Functional Theory (TD-DFT) calculations with a B3LYP++/G(d,p) basis set. ufrj.brresearchgate.net Such computational studies are instrumental in predicting the electronic absorption spectra and providing insights into the molecular orbitals involved in the transitions. ufrj.brresearchgate.net
A computational study on this compound identified a significant electronic transition, providing data on its excitation energy and oscillator strength. researchgate.net
Table 1: Theoretical Electronic Absorption Data for this compound
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Tentative Assignment |
| 207 | 5.98 | 0.2835 | π → π* |
Data derived from theoretical calculations using TD-DFT. researchgate.net
Mass Spectrometric Analysis
Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity. The compound has a molecular formula of C₃H₃ClN₂ and a molecular weight of approximately 102.52 g/mol . nih.gov
The electron impact (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion [M]⁺• is observed at an m/z of 102, corresponding to the molecule containing the ³⁵Cl isotope, and is typically the base peak. nih.gov A smaller peak at m/z 104, known as the [M+2]⁺• peak, corresponds to the molecule containing the ³⁷Cl isotope, confirming the presence of one chlorine atom. nih.gov
The fragmentation of this compound under mass spectrometric conditions primarily involves the cleavage of the pyrazole ring. The stability of the aromatic ring results in the molecular ion being highly abundant. nih.gov Key fragmentation pathways for pyrazole-containing compounds often include the loss of stable neutral molecules such as hydrogen cyanide (HCN). For derivatives of this compound, the fragmentation often involves the loss of the substituent groups or cleavage of the heterocyclic ring. For instance, the fragmentation of a derivative showed the sequential loss of H₂O and HCl, which is characteristic of alcohol and chloroaromatic moieties, respectively. vulcanchem.com While specific fragmentation pathways for the parent compound are not detailed, the primary observed ions are the molecular ions.
Table 2: Key Mass Spectrometric Data for this compound (GC-MS)
| m/z Value | Relative Intensity | Proposed Ion/Fragment |
| 104 | Secondary | [C₃H₃³⁷ClN₂]⁺• (Molecular Ion, M+2) |
| 102 | Base Peak | [C₃H₃³⁵ClN₂]⁺• (Molecular Ion) |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Computational and Theoretical Investigations of 4 Chloro 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary method for the theoretical analysis of 4-chloro-1H-pyrazole. researchgate.netresearchgate.net Studies have utilized functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to model its properties accurately. researchgate.netresearchgate.netufrj.br These calculations provide a foundational understanding of the molecule's geometry, vibrational modes, and electronic nature. The crystal structure of this compound has been theoretically analyzed using DFT, and the findings are in good agreement with experimental results. ufrj.bracu.edu.in
The geometry of this compound has been optimized using DFT methods to determine its most stable three-dimensional structure. researchgate.net The crystal structure, determined at a low temperature of 170 K, reveals an orthorhombic system with Pnma symmetry, which is isostructural with its bromo analogue. iucr.orgnih.gov The structure features a trimeric molecular assembly formed through intermolecular N—H···N hydrogen bonding. iucr.orgnih.gov Due to crystallographic disorder, the N-H proton is split over two positions, each with 50% occupancy. iucr.orgnih.gov
DFT calculations have been used to determine key bond lengths and angles. For instance, in a related pyrazole (B372694) derivative, the calculated bond lengths for the pyrazole ring were found to be very close to the values obtained from X-ray diffraction data. nih.gov In the this compound structure, the C—N bond lengths are approximately 1.334 Å and 1.335 Å, while the N—N bond length is about 1.346 Å. nih.gov Geometry optimization of 4-halogenated pyrazoles, including the chloro derivative, has been carried out using the ωB97XD hybrid density functional with a cc-pVTZ basis set. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C—N | 1.334 - 1.335 nih.gov | |
| N—N | 1.345 - 1.346 nih.gov | |
| C—Cl | Data not available in search results | |
| N—H | Data not available in search results | |
| C—C | Data not available in search results | |
| C—H | Data not available in search results | |
| C-N-N | Data not available in search results | |
| N-N-C | Data not available in search results | |
| N-C-C | Data not available in search results | |
| C-C-C | Data not available in search results | |
| H-N-N | Data not available in search results | |
| H-C-C | Data not available in search results |
Vibrational frequency analysis based on DFT calculations helps in the assignment of experimental infrared (IR) and Raman spectra. For this compound, theoretical calculations have identified various vibrational modes. researchgate.net The scaled N-H stretching vibration has been observed at 3445 cm⁻¹. researchgate.net Other calculated modes include bending and torsion vibrations at 1565 cm⁻¹, 1460 cm⁻¹, and 1431 cm⁻¹, which show good agreement with experimental data. researchgate.net The computational spectra for the series of 4-halogenated pyrazoles have been compared, noting that the N-H stretching frequency is influenced by the electronegativity of the halogen substituent. mdpi.comsemanticscholar.org
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretching | 3445 researchgate.net |
| Bending vibration | 1565 researchgate.net |
| Bending vibration | 1460 researchgate.net |
| Bending vibration | 1431 researchgate.net |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and polarizability. ajchem-a.compjoes.com A large energy gap suggests high stability and low reactivity. pjoes.com
For this compound, the HOMO and LUMO have been evaluated using DFT. researchgate.netufrj.br In a study on a related pyrazole derivative, the HOMO-LUMO energy gap was calculated to be 4.055 eV, indicating that the molecule is less polarizable and resistant to electron cloud deformation. pjoes.com The HOMO, being the electron-donating orbital, and the LUMO, the electron-accepting orbital, dictate the molecule's behavior in chemical reactions. mdpi.com
Table 3: Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.428 pjoes.com |
| ELUMO | -1.326 pjoes.com |
| Energy Gap (ΔE) | 4.102 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. acu.edu.inchemrxiv.org The MEP map illustrates regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms, and regions of positive potential, usually found around hydrogen atoms. researchgate.net
For this compound, MEP analysis has been performed to understand its chemical reactivity. researchgate.netufrj.br The negative potential regions, indicating sites prone to electrophilic attack, are generally located around the nitrogen atoms of the pyrazole ring. researchgate.net Conversely, the positive potential regions are indicative of sites for nucleophilic attack. researchgate.net This analysis helps in predicting the intermolecular interaction behavior of the molecule. ufrj.br
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. ufrj.br This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. ekb.eg It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the spectrum.
The theoretical UV-Vis spectrum of this compound has been calculated using the TD-DFT method to understand its electronic absorption properties. researchgate.netufrj.br In one study, the calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set in a solvent environment (DCM). researchgate.net Such calculations help in assigning the observed absorption bands to specific electronic transitions, often π → π* transitions in aromatic systems, providing a deeper understanding of the molecule's electronic behavior upon light absorption. nih.gov
Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)
For this compound, Hirshfeld surface analysis and the associated two-dimensional (2D) fingerprint plots have been employed to investigate and quantify the intermolecular interactions present in its crystal structure. researchgate.netufrj.br The 2D fingerprint plot is a novel method that summarizes the complex information of intermolecular interactions into a single, unique graph, providing a "fingerprint" of the crystal packing. crystalexplorer.net Each point on the plot corresponds to a unique pair of distances (de and di) from the Hirshfeld surface to the nearest atoms outside (external) and inside the surface, respectively, with the color indicating the relative frequency of occurrence. crystalexplorer.netnih.gov
In the crystal structure of a related compound, 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, a detailed breakdown of interatomic contacts was revealed through this analysis. The study showed that H···H interactions were the most significant, contributing the most to the crystal packing, followed by Cl···H/H···Cl and O···H/H···O interactions. nih.gov This highlights the importance of both hydrogen bonding and halogen-related contacts in the supramolecular assembly of chloro-substituted pyrazoles.
The analysis of intermolecular interactions in this compound is crucial for understanding its solid-state properties. The crystal packing is stabilized by intermolecular N-H···H hydrogen bonding. researchgate.netufrj.br The use of Hirshfeld surface analysis allows for the visualization and quantification of these and other weaker interactions, such as halogen bonds, which can significantly influence the crystal's architecture.
Table 1: Contribution of Interatomic Contacts in a Chloro-Substituted Pyrazole Derivative Data based on the analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, providing a comparative context for interactions involving a chloro-substituted pyrazole ring. nih.gov
| Interaction Type | Contribution to Crystal Packing (%) |
| H···H | 43.3 |
| Cl···H/H···Cl | 22.1 |
| O···H/H···O | 18.7 |
| N···H/H···N | 4.3 |
| C···H/H···C | 2.6 |
| N···C/C···N | 3.4 |
| Cl···C/C···Cl | 2.4 |
| Cl···N/N···Cl | 0.7 |
| C···C | 0.7 |
Molecular Dynamics Simulations and Computational Modeling in Pyrazole Systems
Molecular dynamics (MD) simulations are powerful computational methods used to simulate the time-dependent behavior of atoms and molecules in a system. eurasianjournals.com By solving Newton's equations of motion, MD simulations provide insights into the dynamic nature of molecules, including their conformational changes, interactions, and thermodynamic properties. eurasianjournals.com These techniques are invaluable for studying the structural adaptability and stability of pyrazole derivatives in various environments. eurasianjournals.com
Computational chemistry, encompassing methods from quantum mechanics to classical force fields, has become an essential tool for investigating the structural and functional properties of pyrazole derivatives. eurasianjournals.com These methods allow researchers to explore conformational space, predict molecular properties, and elucidate interaction mechanisms at an atomic level. eurasianjournals.com
In the context of pyrazole systems, MD simulations have been used to study their behavior in different conditions. For instance, MD simulations of pyrazole in an aqueous solution at various temperatures (298.15 K, 303.15 K, and 308.15 K) have been performed to analyze hydration shells. uomustansiriyah.edu.iq Using the OPLS force field, these simulations calculated the Radial Distribution Function (RDF) for N-H···OH₂ and N···HOH interactions. uomustansiriyah.edu.iq The results indicated that the hydration shell around the N-H site decays with increasing temperature, while the nitrogen atom maintains two stable hydration shells, though the ordering of water molecules within them varies with temperature. uomustansiriyah.edu.iq
Furthermore, molecular modeling studies on pyrazole derivatives, including molecular docking and MD simulations, have been employed to design and understand their potential as inhibitors for biological targets such as kinases. nih.gov Such studies reveal crucial binding site residues and the stability of ligand-protein complexes, providing insights that guide the design of new, more potent compounds. nih.gov Although challenges like the accuracy of force fields and computational cost persist, the integration of multi-scale modeling and machine learning holds promise for accelerating the discovery of novel pyrazole derivatives. eurasianjournals.com
Reactivity and Chemical Transformations of 4 Chloro 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring exhibits a distinct reactivity pattern towards substitution reactions, influenced by the electronic properties of its constituent atoms. Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions, primarily at the 4-position. researchgate.net However, the presence of two electronegative nitrogen atoms deactivates the C3 and C5 positions, making them more susceptible to nucleophilic attack. researchgate.net
In the case of 4-chloro-1H-pyrazole, the chlorine atom at the 4-position further influences the ring's reactivity. The electron-withdrawing nature of the chlorine atom stabilizes the pyrazole ring. vulcanchem.com While the C4 position is typically favored for electrophilic attack in unsubstituted pyrazoles, the presence of the chloro group directs further substitutions. researchgate.net
Nucleophilic substitution reactions can also occur on the pyrazole ring of this compound derivatives. For instance, the chlorine atom at the C4 position can be displaced by nucleophiles like amines under specific conditions, allowing for the diversification of the pyrazole scaffold. vulcanchem.com The reactivity of the pyrazole ring is also significantly affected by the protonation or deprotonation of its nitrogen atoms, a consequence of its amphoteric nature. researchgate.net The pyrrole-like nitrogen (NH) can donate a proton, while the pyridine-like nitrogen can accept one. researchgate.net
A common reaction involving this compound is its nucleophilic substitution with various compounds. For example, it undergoes nucleophilic substitution with 1,4-dibromobutane (B41627) to form 1-(4-bromobutyl)-4-chloro-1H-pyrazole. Another example is the reaction with 3-fluorobenzonitrile, where the nitrogen atom of the pyrazole acts as a nucleophile attacking the electrophilic carbon of the benzonitrile (B105546) derivative. This reaction is typically facilitated by a base like potassium carbonate, which deprotonates the pyrazole to enhance its nucleophilicity.
Cross-Coupling Reactions Involving the 4-Chloro Moiety
The chlorine atom at the 4-position of the pyrazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. google.com These reactions are fundamental in constructing more complex molecules for applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. This compound and its derivatives can be coupled with various aryl and heteroaryl boronic acids. rsc.orgderpharmachemica.com For instance, the Suzuki-Miyaura coupling of 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with aryl boronic acids has been successfully demonstrated. derpharmachemica.com While some studies have focused on bromo- and iodopyrazoles, chloropyrazoles can also participate in these couplings, although they may require optimized reaction conditions due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. nih.govrsc.org The use of specific palladium catalysts and ligands, such as those derived from XPhos, has been shown to be effective for the coupling of chlorotriazoles and can be applied to chloropyrazoles. rsc.orgrsc.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The 4-chloro substituent can be replaced by various amines, providing access to a wide range of 4-aminopyrazole derivatives. These reactions often require elevated temperatures, and the use of microwave irradiation can significantly expedite the process. researchgate.net
The table below summarizes some examples of cross-coupling reactions involving 4-halopyrazoles.
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference(s) |
| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole, Aryl/Heteroaryl boronic acids | XPhos Pd G2 | 4-Aryl/Heteroaryl-3,5-dinitropyrazoles | rsc.org |
| Suzuki-Miyaura | 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole, Aryl boronic acids | RuPhos-Pd G2 | 4-Aryl-1-((methylsulfonyl)methyl)-1H-pyrazoles | derpharmachemica.com |
| Suzuki-Miyaura | 4-Bromopyrazole, Phenylboronic acid | XPhos-derived precatalyst P1 | 4-Aryl pyrazoles | nih.gov |
| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole, Piperidine (B6355638) | Pd(dba)₂, tBuDavePhos, tBuOK | 4-Piperidinyl-1H-1-tritylpyrazole | researchgate.net |
Cycloaddition Reactions (e.g., Diels-Alder Reactivity of Pyrazole Analogues)
The involvement of the pyrazole core in cycloaddition reactions, particularly as a diene in Diels-Alder reactions, is generally limited due to the inherent aromaticity of the pyrazole ring, which would be lost upon [4+2] cycloadduct formation. mdpi.com Vinylpyrazoles, for example, are reluctant to act as dienes and typically require harsh reaction conditions such as high pressure and temperature to proceed, often resulting in low yields. mdpi.com
However, the reactivity of pyrazole analogues in Diels-Alder reactions can be significantly enhanced by modifying the pyrazole scaffold. For instance, 4H-pyrazoles, which are non-aromatic isomers of 1H-pyrazoles, have been investigated as dienes. nih.gov The reactivity of these 4H-pyrazoles is highly dependent on the substituents at the C4 position. nih.gov
Key findings regarding the Diels-Alder reactivity of pyrazole analogues include:
4H-Pyrazoles: 4H-pyrazoles with electron-withdrawing substituents at the C4 position, such as fluoro groups, exhibit significantly increased reactivity in Diels-Alder reactions. nih.gov For example, 4,4-difluoro-4H-pyrazoles react much faster than their 4,4-dimethyl counterparts. nih.gov
Spirocyclic 4H-Pyrazoles: Computational studies have predicted that spirocyclic 4H-pyrazoles are more reactive than their acyclic counterparts. raineslab.comnih.gov
Vinylpyrazoles as Dienophiles: While reluctant to act as dienes, vinylpyrazoles can participate as dienophiles in Diels-Alder reactions, although this may also require high temperatures. mdpi.com
The [3+2] cycloaddition reaction is another important pathway for the synthesis of the pyrazole ring itself, often involving the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.orgthieme-connect.comnih.govorganic-chemistry.org This method provides a regioselective route to various substituted pyrazoles. nih.gov For instance, nitrile imines generated in situ can react with vinylsulfonium salts to yield pyrazole derivatives. organic-chemistry.org
Coordination Chemistry with Transition Metal Centers
Design and Synthesis of this compound-Based Ligands
The synthesis of ligands based on this compound often involves the functionalization of the pyrazole ring to introduce additional coordinating groups. This can be achieved through various organic reactions, including nucleophilic substitution at the N1 position or cross-coupling reactions at the C4 position.
For example, a pyrazoline-based ligand, 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been synthesized through the Claisen-Schmidt condensation followed by cyclization with thiosemicarbazide. nih.gov While not a direct derivative of this compound, this illustrates the incorporation of a chloro-substituted phenyl group into a pyrazole-related scaffold for ligand design.
Formation and Structural Characterization of Metal Complexes
Metal complexes of this compound-based ligands are typically formed by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction.
For instance, copper(II) and nickel(II) complexes of the pyrazoline-based ligand mentioned earlier were synthesized and characterized. nih.gov The molar conductance measurements suggested their non-electrolytic nature, and spectroscopic studies proposed an octahedral geometry for the nickel complex and a tetragonally distorted octahedral geometry for the copper complex. nih.gov
The crystal structure of this compound itself has been determined at low temperature, revealing an orthorhombic system with intermolecular N-H···N hydrogen bonding forming trimeric assemblies. iucr.orgresearchgate.net This fundamental structural information is crucial for understanding how it and its derivatives pack in the solid state and interact with metal centers.
Chelation Ability and Coordination Modes
The pyrazole ring can coordinate to metal centers in several ways:
Monodentate Coordination: Through the pyridine-like sp²-hybridized nitrogen atom. iucr.org
Bridging Bidentate Coordination: The pyrazolate anion, formed upon deprotonation of the N1-H, can bridge two metal centers. iucr.org
Chelating Bidentate Coordination: If the pyrazole ring is substituted with another donor group, the resulting ligand can form a chelate ring with a metal ion. nih.govajgreenchem.com
The chelation ability of pyrazole-based ligands is a key aspect of their coordination chemistry. For example, pyrazoline derivatives with additional functional groups like a thiocarbamoyl moiety exhibit chelation through the imine nitrogen of the pyrazole ring and the sulfur atom. ajgreenchem.com Similarly, ligands derived from 4-acylpyrazolones can act as bidentate chelating agents. bohrium.com
Biological Activities and Pharmacological Potential of 4 Chloro 1h Pyrazole Derivatives
Anticancer Activities and Molecular Mechanisms
The quest for novel and more effective cancer treatments has led to the extensive investigation of pyrazole (B372694) derivatives. Compounds incorporating the 4-chloro-1H-pyrazole scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting crucial pathways involved in tumor growth and survival. ontosight.airsc.orgsrrjournals.com
Cytotoxicity against Diverse Cancer Cell Lines
Derivatives of this compound have shown significant cytotoxic effects across a wide range of human cancer cell lines. The presence of a chlorophenyl group is often cited as a contributor to this cytotoxicity due to its electron-withdrawing properties. rsc.org For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have displayed notable cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. rsc.org
Specifically, compounds with a 4-chloro substitution have demonstrated excellent anticancer activity against HeLa (cervix carcinoma) cell lines, suggesting that lipophilic and electron-withdrawing groups are beneficial for this activity. ijpsjournal.com Some N-acetyl pyrazoline derivatives containing a chloro substituent have shown increased cytotoxic activity against various cancer cell lines. srrjournals.com Furthermore, a series of novel 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the proliferation of A549 cells. ijpsjournal.com
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Significant cytotoxic effects | rsc.org |
| 4-chloro substituted pyrazole chalcones | HeLa | Excellent anticancer activity | ijpsjournal.com |
| N-acetyl pyrazoline with chloro substituent | Various | Increased cytotoxic activity | srrjournals.com |
| 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | Inhibition of proliferation | ijpsjournal.com |
| Pyrazole derivatives with 4-chlorophenyl group | MCF-7, A549, PC3 | High cytotoxic activities | rsc.org |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7, WM266.5 | Remarkable antiproliferative effects | acs.org |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7, WM266.5 | Remarkable antiproliferative effects | acs.org |
Inhibition of Key Biological Targets (e.g., EGFR, CDK, BTK, PI3 Kinase, Tubulin, DNA)
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key biological targets essential for cancer cell proliferation and survival. tandfonline.com
EGFR and other Kinases: Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.govrsc.org Some of these compounds have shown inhibitory activity against both wild-type EGFR and its resistant mutants. nih.gov Additionally, derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. frontiersin.orgrsc.org The pyrazolo[3,4-d]pyrimidine scaffold, being an isostere of adenine (B156593), effectively competes with ATP at the kinase domain. nih.gov
CDK: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Derivatives of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have been shown to effectively inhibit CDK activity, leading to reduced tumor cell proliferation. Some 1H-pyrazole-4-carboxamide derivatives have also been reported as CDK2 inhibitors. mdpi.commdpi.com
BTK: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a therapeutic target in B-cell malignancies. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent BTK inhibitors, demonstrating effective anticancer activity in mantle cell lymphoma. nih.govimist.ma 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile serves as a key intermediate in the synthesis of the BTK inhibitor Zanubrutinib.
Tubulin: Tubulin polymerization is essential for microtubule formation and cell division, making it an attractive target for anticancer drugs. nih.govpharmajournal.net Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis. ijpsjournal.compharmajournal.netresearchgate.netnih.gov For example, a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative was identified as a novel tubulin polymerization inhibitor. nih.gov
DNA Interaction: Some this compound derivatives have been shown to interact with DNA. researchgate.net Studies on hydrazones and thiosemicarbazones derived from 4-chloro-1-methyl-1H-pyrazolecarboxaldehyde indicated that these compounds bind to calf thymus DNA, likely through groove binding. researchgate.net This interaction with DNA can contribute to their anticancer effects. researchgate.net
The following table provides an overview of the key biological targets inhibited by various this compound derivatives.
| Biological Target | Derivative Class | Observed Effect | Reference(s) |
| EGFR | Pyrazolo[3,4-d]pyrimidines | Potent inhibition | frontiersin.orgnih.govrsc.org |
| CDK | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, 1H-pyrazole-4-carboxamides | Inhibition of kinase activity, reduced cell proliferation | mdpi.commdpi.com |
| BTK | Pyrazolo[3,4-d]pyrimidines, 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives | Potent inhibition, effective in mantle cell lymphoma | nih.govimist.ma |
| Tubulin | Pyrazole derivatives | Inhibition of polymerization, cell cycle arrest | ijpsjournal.compharmajournal.netresearchgate.netnih.gov |
| DNA | Hydrazones and thiosemicarbazones of 4-chloro-1-methyl-1H-pyrazolecarboxaldehyde | Groove binding to DNA | researchgate.netresearchgate.net |
Apoptosis Induction Pathways
A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. ontosight.ainih.govfrontiersin.org
Several studies have shown that these compounds can trigger apoptosis in various cancer cell lines. For instance, a novel pyrazole derivative, PCW-1001, was found to induce apoptosis in breast cancer cell lines. frontiersin.org Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to promote apoptosis by modulating the expression of key regulatory proteins. rsc.org These compounds were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3. rsc.org
Furthermore, some pyrazole-5-carbohydrazide hydrazone derivatives have been identified as potent apoptosis inducers in A549 lung cancer cells. nih.gov The induction of apoptosis is often linked to the inhibition of specific cellular targets, such as tubulin, leading to cell cycle arrest and subsequent cell death. researchgate.net The ability of these compounds to trigger the apoptotic cascade underscores their potential as effective chemotherapeutic agents.
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity, showing promise in combating both bacterial and fungal infections. ontosight.airesearchgate.netontosight.ai
Antibacterial Properties
The antibacterial potential of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. bibliotekanauki.plnih.govjpionline.org
Studies have shown that some of these compounds exhibit good antibacterial activity. For instance, certain pyrazole derivatives have been found to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org A series of 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-Aryl-1-phenyl-4, 5-dihydro-1-H-pyrazoles have been synthesized and assayed for their activity against both types of bacteria. bibliotekanauki.pl
Furthermore, research on 1-(4-Bromobutyl)-4-chloro-1H-pyrazole has highlighted the antimicrobial potential of such derivatives, with some showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The ability of these compounds to inhibit bacterial growth, even in biofilm-forming bacteria, suggests their potential utility in addressing the challenge of antibiotic resistance.
Antifungal Properties
Derivatives of this compound have also shown promising antifungal activity against various fungal species. researchgate.netscholarsresearchlibrary.comnih.govconicet.gov.ar
Preliminary bioassays of oxime ether derivatives containing 1-aryl-3-oxypyrazoles indicated very good fungicidal activities against Rhizoctonia solani. researchgate.net One particular ester derivative displayed greater activity than the control compound pyraclostrobin (B128455) at a low dosage. researchgate.net Another study reported that pyrazole derivatives with chloro and methoxyl groups exhibited greater inhibitory activity against two fungal stains compared to other derivatives. scholarsresearchlibrary.com
Furthermore, a series of 3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles were synthesized and tested for their antifungal activities against clinically important fungi such as Candida albicans and Cryptococcus neoformans. conicet.gov.ar Fluoro-substituted pyrazole aldehydes have also been evaluated for their antifungal activities on phytopathogenic fungi, with a 2-chlorophenyl derivative showing significant inhibition against Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov
Antitubercular Potential
The global health threat posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, has spurred the search for novel therapeutic agents. Pyrazole derivatives, including those with a 4-chloro substitution, have emerged as a promising class of compounds in this pursuit. globalresearchonline.netmdpi.comchemmethod.com
A series of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds, which incorporate a 4-chlorophenyl moiety, exhibited significant antitubercular activity. researchgate.net For instance, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone was identified as a particularly potent derivative with a minimum inhibitory concentration (MIC) of 0.39 µg/ml, comparable to the standard drug isoniazid. researchgate.net
Further research into pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids has also shown promising results. nih.gov These complex molecules, synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, were tested against Mycobacterium tuberculosis H37Rv, with several compounds demonstrating high efficacy. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting the mycobacterial enoyl reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis. nih.gov
The synthesis of (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives has also contributed to the development of potential anti-TB drugs. chemmethod.com These compounds have been evaluated for their in vitro antitubercular activity against H37Rv strains, showing potential as inhibitors of M. tuberculosis. chemmethod.com
A study on NSC 18725, a pyrazole derivative, and its analogs revealed that the presence and position of substituents on the pyrazole ring are crucial for antimycobacterial activity. nih.gov Specifically, a derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was found to be the most active scaffold. nih.gov This highlights the importance of the 4-chloro substitution in the design of new antitubercular agents.
Table 1: Antitubercular Activity of Selected this compound Derivatives
| Compound | Target/Strain | Activity | Reference |
| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | Mycobacterium tuberculosis H37Rv | MIC: 0.39 µg/ml | researchgate.net |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Mycobacterium tuberculosis H37Rv | High efficacy | nih.gov |
| (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives | M. tuberculosis H37Rv | Potential inhibitors | chemmethod.com |
| Pyrazole derivative with para-chlorophenyl substitution at N1 | Mycobacterium tuberculosis | Most active scaffold | nih.gov |
Antiviral Actions
The versatility of pyrazole derivatives extends to the realm of antiviral research. mdpi.comnih.govontosight.aimdpi.com Various studies have demonstrated the potential of this compound derivatives to inhibit the replication of a range of viruses.
One study focused on the synthesis of pyrazole derivatives containing an oxime moiety. acs.orgcapes.gov.br These compounds were evaluated for their antiviral activities, with some showing inactivation effects against the Tobacco Mosaic Virus (TMV). acs.orgcapes.gov.br This initial research opens the door for exploring their potential against plant and human viruses.
In the context of human viral diseases, a novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were synthesized and investigated for their effect on the replication of the Hepatitis C virus (HCV). nih.gov The results indicated that these compounds were capable of inhibiting the replication of both the positive and negative strands of HCV RNA. nih.gov
Table 2: Antiviral Activity of Selected this compound Derivatives
| Compound Class | Virus | Key Findings | Reference |
| Pyrazole derivatives with oxime moiety | Tobacco Mosaic Virus (TMV) | Inactivation effects | acs.orgcapes.gov.br |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Hepatitis C Virus (HCV) | Inhibition of RNA replication | nih.gov |
| Pyrazole-based heterocycles derived from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Avian Influenza HPAI-H5N1 (AIV) | Significant antiviral activity | nih.gov |
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives have a long-standing history in the development of anti-inflammatory and analgesic drugs, with celecoxib (B62257) being a notable example. mdpi.com The inclusion of a 4-chloro substituent has been explored to enhance these properties.
A study on novel pyrazolo[3,4-d]pyrimidines revealed that derivatives with a 4-chloro substitution exhibited excellent anti-inflammatory activity. scialert.net Similarly, another series of pyrazole derivatives of benzimidazole, specifically 2-[5-(4-chloro-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole, showed significant anti-inflammatory and analgesic activities. scialert.net However, it was also noted that in some synthesized compounds, a 4-chloro substitution showed less significant activity compared to other substitutions. scialert.net
The antioxidant potential of some pyrazole derivatives is believed to contribute to their anti-inflammatory activity. ijmca.com For instance, a series of 1-phenyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one derivatives were synthesized, and while some derivatives showed marked anti-inflammatory activities, the 4-chloro derivative exhibited a decrease in activity compared to others in the series. ijmca.com
Table 3: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives
| Compound Class/Derivative | Activity | Key Findings | Reference |
| Pyrazolo[3,4-d]pyrimidines with 4-chloro substitution | Anti-inflammatory | Excellent activity | scialert.net |
| 2-[5-(4-chloro-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole | Anti-inflammatory, Analgesic | Significant activity | scialert.net |
| Pyrazole derivatives with 4-chloro substituted styryl group | Anti-inflammatory | Better activity | arkat-usa.org |
| 4-chloro derivative of 1-phenyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Anti-inflammatory | Decreased activity compared to other derivatives | ijmca.com |
Other Notable Pharmacological Profiles
Beyond the aforementioned activities, this compound derivatives have been investigated for their potential in other therapeutic areas, including as anticonvulsants, antidiabetics, and antioxidants.
Anticonvulsant Activity
The search for new and effective treatments for epilepsy has led researchers to explore the anticonvulsant potential of pyrazole derivatives. researchgate.netarabjchem.orgekb.eg
A study involving the synthesis of 2-pyrazoline (B94618) derivatives from chalcones demonstrated that compounds carrying a 5-chlorothiophen and a 2,6-dichlorophenyl moiety exhibited noteworthy activity in the pentylenetetrazole (PTZ) test, a common model for screening anticonvulsant drugs. arabjchem.org Another study synthesized a series of 1,5-diaryl substituted-3-(4-chloro phenyl)-2-pyrazolines which provided significant protection against PTZ-induced convulsions in mice. ekb.eg
Furthermore, the synthesis of 5-ene-4-thiazolidinones containing a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde moiety resulted in derivatives that were identified as active in a PTZ-induced seizure model. nuph.edu.ua Research on naphthoquinone derivatives incorporating a pyrazole fragment, synthesized from 2,3-dichloro-1,4-naphthoquinone, also indicated an anticonvulsant effect in the PTZ test. semanticscholar.org
Table 4: Anticonvulsant Activity of Selected this compound Derivatives
| Compound Class/Derivative | Model | Key Findings | Reference |
| 2-Pyrazoline derivative with 5-chlorothiophen | Pentylenetetrazole (PTZ) test | Noteworthy activity | arabjchem.org |
| 1,5-Diaryl substituted-3-(4-chloro phenyl)-2-pyrazoline | PTZ-induced convulsions | Significant protection | ekb.eg |
| 5-ene-4-thiazolidinone with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | PTZ-induced seizures | Active derivatives identified | nuph.edu.ua |
| Naphthoquinone derivative with pyrazole fragment | PTZ-induced test | Anticonvulsant effect | semanticscholar.org |
Antidiabetic Potential
Diabetes is a metabolic disorder of global concern, and pyrazole derivatives have been investigated as potential antidiabetic agents. researchgate.netpharmajournal.netijnrd.org The pyrazole scaffold is found in molecules that can act as inhibitors or activators for various targets in diabetes management. researchgate.net
A series of novel 1-(3-(4-chlorophenoxy) phenyl)- 3-(4-chlorophenyl)-1H-pyrazole- 5-carbohydrazide derivatives were reported to inhibit the growth of A549 cells, and while this is an anticancer study, it highlights the diverse biological activities of such structures. pharmajournal.net More directly related to diabetes, pyrazole derivatives have been described as a new class of antidiabetic compounds. pharmajournal.net
A review on the topic mentions that pyrazole-based compounds are being explored as DPP-4 inhibitors, a recognized approach for developing antidiabetic agents. researchgate.net While specific data on this compound derivatives in this context is emerging, the broader class of pyrazoles shows significant promise.
Antioxidant Effects
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. cdnsciencepub.com Pyrazole derivatives have been shown to possess antioxidant activity, which may also contribute to their other pharmacological effects, such as anti-inflammatory properties. ijmca.comnanobioletters.comekb.eg
A study on 4-(arylchalcogenyl)-1H-pyrazoles demonstrated their ability to reduce lipid peroxidation and reactive species in vitro. cdnsciencepub.com Specifically, compounds with chloro substitutions were included in the study and showed antioxidant potential through various assays. cdnsciencepub.com
The synthesis of pyrazole-based derivatives and their evaluation for antioxidant activity using the DPPH assay has shown that some of these compounds are effective free radical scavengers. researchgate.net In one study, a pyrazole derivative, (E)-4-((4-chlorophenyl)diazenyl)-N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-amine, showed notable antioxidant activity. ekb.eg
Table 5: Antioxidant Activity of a Selected this compound Derivative
| Compound | Assay | Key Findings | Reference |
| (E)-4-((4-chlorophenyl)diazenyl)-N-(4-fluorophenyl)-1-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-amine | Antioxidant assays | Notable activity | ekb.eg |
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, is caused by protozoan parasites of the Leishmania genus. dndi.org The current treatments for leishmaniasis are often associated with significant side effects, high cost, and emerging drug resistance, underscoring the urgent need for novel therapeutic agents. dndi.orgscielo.br Derivatives of this compound have emerged as a promising class of compounds in the search for new antileishmanial drugs.
Several studies have highlighted the potential of pyrazole-based compounds, including those with a chloro substitution, against various Leishmania species. globalresearchonline.netresearchgate.net For instance, a series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, synthesized from 4-chloro-1H-pyrazolo[3,4-b]pyridine, were tested against Leishmania amazonensis promastigotes. nih.gov The results were promising, with 3'-diethylaminomethyl-substituted compounds showing high activity, with IC50 values as low as 0.12 µM. nih.gov
In another study, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. mdpi.com Two compounds, in particular, demonstrated an activity profile against L. infantum similar to the reference drug pentamidine (B1679287) but with lower cytotoxicity. mdpi.com Specifically, a derivative containing a 4-chlorophenyl group on the sulphonamide nitrogen was among the most active against L. amazonensis. researchgate.net The introduction of a chloro group at the 4-position of the pyrazole ring has been a strategy in the development of these potential antileishmanial agents. nih.gov
Furthermore, research on amino-pyrazole ureas has identified compounds with potent in vitro and in vivo antileishmanial activity. acs.org The addition of a cyclopropyl (B3062369) group at the 4-position of the pyrazole ring significantly improved potency against intracellular L. infantum amastigotes. dndi.orgacs.org This highlights that modifications at the 4-position of the pyrazole core are crucial for enhancing antileishmanial efficacy.
Table 1: Antileishmanial Activity of Selected Pyrazole Derivatives
| Compound Class | Target Species | Key Findings | Reference |
|---|---|---|---|
| 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters | Leishmania amazonensis | 3'-diethylaminomethyl-substituted compounds showed IC50 values as low as 0.12 µM. | nih.gov |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Leishmania infantum, Leishmania amazonensis | Activity profile similar to pentamidine with lower cytotoxicity. The 4-chlorophenyl substituted derivative was highly active. | researchgate.netmdpi.com |
| Amino-pyrazole ureas | Leishmania infantum | Addition of a cyclopropyl group at the 4-position significantly improved potency. | dndi.orgacs.org |
Enzyme Inhibition Properties
Derivatives of this compound have been investigated for their ability to inhibit various enzymes, a property that underpins many of their potential therapeutic applications. ontosight.ai The specific molecular structure of these compounds allows them to interact with the active sites of enzymes, leading to the modulation of their activity.
One area of significant research is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. A study on 3-aryl-1-phenyl-1H-pyrazole derivatives found that chloro-substituted derivatives were more effective inhibitors of acetylcholinesterase (AChE), while fluoro derivatives showed better inhibition of MAO-B. nih.gov Specifically, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was identified as a potent AChE inhibitor. nih.gov Another study synthesized 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and found that those with a halogen substitution on the fifth position of the pyrazole ring were selective inhibitors of MAO-A. nih.gov
Pyrazole derivatives have also been evaluated as inhibitors of other enzymes. For instance, novel 2-butyl-4-chloro-1-methylimidazole embedded pyrazoles were synthesized and tested for their inhibitory action against angiotensin-converting enzyme (ACE), with some chalcone (B49325) precursors showing better activity than the corresponding pyrazoles. researchgate.net Additionally, certain carboxy pyrazole derivatives with chloro substitutions have demonstrated enhanced inhibitory effects on tissue-nonspecific alkaline phosphatase (TNAP) and nucleotide pyrophosphatase/phosphodiesterases (NPPs). conicet.gov.ar The substitution of a chloro group on the pyrazole ring was found to increase the inhibitory effects on NPPs. conicet.gov.ar Furthermore, some this compound derivatives have been investigated as urease inhibitors, which could have applications in treating ulcers. derpharmachemica.comderpharmachemica.com
Table 2: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazoles | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Chloro-substituted derivatives were more effective AChE inhibitors. | nih.gov |
| 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | Monoamine Oxidase A (MAO-A) | Halogen-substituted derivatives at the 5-position were selective MAO-A inhibitors. | nih.gov |
| 2-Butyl-4-chloro-1-methylimidazole embedded pyrazoles | Angiotensin-Converting Enzyme (ACE) | Chalcone precursors showed better ACE inhibitory activity. | researchgate.net |
| Carboxy pyrazole derivatives | Alkaline Phosphatase (TNAP), Nucleotide Pyrophosphatase/Phosphodiesterases (NPPs) | Chloro substitution enhanced inhibitory effects on NPPs. | conicet.gov.ar |
| Substituted pyrazoles | Urease | Some derivatives showed notable urease-inhibitory effects. | derpharmachemica.comderpharmachemica.com |
Applications in Agrochemicals (e.g., Insecticides, Acaricides, Herbicides)
The pyrazole scaffold is a well-established and significant component in the agrochemical industry, with a long history of use in herbicides, insecticides, fungicides, and acaricides. nih.govmdpi.com The unique chemical properties of pyrazole derivatives, including this compound, contribute to their high efficiency, low toxicity, and good selectivity, making them environmentally friendlier options for crop protection. google.com
The development of the acaricide tebufenpyrad (B1682729) by Mitsubishi Petrochemical highlighted the potential of 4-chloropyrazole derivatives in pest control. google.com Since then, numerous other pyrazole-based agrochemicals have been successfully commercialized. These include the insecticides and acaricides cyantraniliprole, cyenopyrafen, tolfenpyrad, and fenpyroximate. nih.govmdpi.com The chlorine atom at the 4-position of the pyrazole ring is often a key feature in these active ingredients. google.com
In the realm of herbicides, pyrazole derivatives have also demonstrated significant utility. google.com For example, pyraclostrobin is a fungicide that also exhibits herbicidal properties, used to control various diseases in fruit trees and vegetables. royal-chem.com More recently, novel pyrazole derivatives containing a benzoyl scaffold have been designed as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. acs.org These compounds have shown excellent post-emergence herbicidal activity with good crop safety. acs.org
The versatility of the this compound core allows for the synthesis of a wide range of derivatives with diverse biological activities, making it a valuable building block in the development of new and effective agrochemicals. nih.govgoogle.com
Table 3: Agrochemical Applications of Pyrazole Derivatives
| Compound Name/Class | Type of Agrochemical | Key Features/Applications | Reference |
|---|---|---|---|
| Tebufenpyrad | Acaricide | A successful commercial acaricide based on a 4-chloropyrazole structure. | google.com |
| Cyantraniliprole | Insecticide | A widely used insecticide containing a pyrazole ring. | nih.govmdpi.com |
| Tolfenpyrad | Insecticide, Acaricide | An effective pesticide with a pyrazole core structure. | nih.govmdpi.com |
| Fenpyroximate | Acaricide | A commercial acaricide utilizing the pyrazole scaffold. | nih.govmdpi.com |
| Pyraclostrobin | Fungicide, Herbicide | Used for disease control in fruit and vegetables. | royal-chem.com |
| Benzoyl pyrazole derivatives | Herbicide | Inhibit the HPPD enzyme, showing excellent post-emergence activity and crop safety. | acs.org |
Medicinal Chemistry and Rational Drug Design Applications
Structure-Activity Relationship (SAR) Studies of 4-Chloro-1H-Pyrazole Scaffolds
Structure-activity relationship (SAR) studies are fundamental in optimizing the therapeutic potential of the this compound core. These studies systematically alter the substituents on the pyrazole (B372694) ring to understand their impact on biological activity.
For instance, in the development of cannabinoid receptor antagonists, the this compound core is a key feature of molecules like Rimonabant (B1662492). wikipedia.orgebi.ac.uk SAR studies on Rimonabant and its analogs have revealed critical insights:
Substitution at the 1-position: A 2,4-dichlorophenyl group at this position is often preferred for high affinity to the CB1 receptor. wikipedia.org Adding more halogens to this phenyl ring tends to decrease affinity. wikipedia.org
Substitution at the 3-position: This position is thought to be involved in receptor recognition and agonist/antagonist activity. nih.gov Modifications with groups like carboxyamides terminating in a piperidine (B6355638) ring are favorable for CB1 antagonism. wikipedia.orgnih.gov
Substitution at the 4-position: A methyl group at this position, as seen in Rimonabant, is a common feature. nih.gov
Substitution at the 5-position: A para-substituted phenyl ring is crucial for receptor interaction. While a chloro substituent is common, bromo and iodo substitutions can sometimes lead to slightly higher affinity for both CB1 and CB2 receptors. wikipedia.orgjbclinpharm.org
In the context of protein kinase inhibitors, SAR studies have also been extensive. For example, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy (B1213986), or chloro substituents at a specific position on an appended ring system, leading to potent anti-proliferative activity. nih.govmdpi.com For CDK1/Cdc2 inhibitors, monohalogen substitutions like fluoro or chloro on an attached phenyl ring resulted in higher antiproliferative activity compared to a methoxy group. nih.gov
The following table summarizes key SAR findings for this compound derivatives targeting cannabinoid receptors, primarily based on analogs of Rimonabant.
| Position on Pyrazole Core | Substituent | Impact on Activity |
| 1 | 2,4-dichlorophenyl | Preferred for high CB1 affinity wikipedia.org |
| 3 | N-piperidinyl-carboxamide | Favorable for CB1 antagonism wikipedia.org |
| 4 | Methyl | Common feature in potent antagonists nih.gov |
| 5 | 4-chlorophenyl | Crucial for receptor recognition wikipedia.org |
| 5 | 4-bromophenyl / 4-iodophenyl | May slightly increase affinity over chloro jbclinpharm.org |
Design and Optimization Strategies for Pyrazole-Based Therapeutics
The development of drugs based on the this compound scaffold relies heavily on modern computational chemistry techniques to guide the design and optimization process.
Pharmacophore Mapping
Pharmacophore mapping is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For pyrazole-based compounds, this involves defining the spatial relationships between features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding.
For cannabinoid receptor antagonists, a general pharmacophore model for CB1 inverse agonists has been proposed. wikipedia.org This model highlights the importance of the pyrazole core and the specific arrangement of its substituents for effective receptor binding and inverse agonism. In the context of Janus Kinase (JAK) inhibitors, pharmacophore models derived from known inhibitors like tofacitinib (B832) have been used to screen libraries of pyrazolone (B3327878) derivatives, identifying key interactions such as hydrogen bonds between the pyrazole's -NH and =N- moieties and the hinge region of the kinase. acs.org
Molecular Docking and Virtual Screening in Target Identification
Molecular docking and virtual screening are powerful in silico methods for identifying and optimizing new drug candidates. Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target, such as a protein kinase or a receptor. researchgate.netontosight.ai Molecular docking predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and affinity. researchgate.netdergipark.org.tr
These techniques have been widely applied to this compound derivatives. For example, docking studies have been used to investigate the binding of pyrazole derivatives to the active sites of various protein kinases, including VEGFR-2, Aurora A, and CDK2. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. researchgate.net In one study, pyrazole derivatives were docked into the active site of VEGFR-2, revealing that compounds with a para-chloro substitution on a phenyl ring showed significant interactions and potent in vitro and in vivo activity. nih.gov Similarly, docking studies on pyrazole derivatives as potential cyclooxygenase (COX) inhibitors have shown that the 4,5-dihydro-1H-pyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.tr
Role as Privileged Scaffolds in Protein Kinase Inhibitor (PKI) Development
The pyrazole ring, including its 4-chloro substituted variants, is recognized as a "privileged scaffold" in the development of protein kinase inhibitors (PKIs). nih.govnih.govresearchgate.net This designation is due to the scaffold's ability to serve as a foundational structure for developing inhibitors against a wide range of kinases, its synthetic tractability, and its favorable drug-like properties. nih.govnih.govresearchgate.net
The pyrazole core can act as a versatile bioisosteric replacement for other chemical groups, and it plays a crucial role in the structure of numerous PKIs targeting kinases such as Akt, Aurora kinases, MAPK, B-raf, JAK, and Bcr-Abl. nih.govnih.gov Several FDA-approved small molecule kinase inhibitors contain a pyrazole ring, underscoring its importance in oncology. nih.govnih.gov
For example, pyrazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov The pyrazole nucleus often forms critical hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov Modifications around the core, guided by SAR and computational studies, allow for the fine-tuning of potency and selectivity against specific kinases.
The table below lists some kinase targets for which inhibitors based on the pyrazole scaffold have been developed.
| Kinase Target | Significance |
| Aurora Kinases | Involved in cell division; targets for cancer therapy. nih.govnih.govnih.gov |
| CDKs (Cyclin-Dependent Kinases) | Regulate the cell cycle; targets for cancer therapy. nih.govnih.gov |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Key mediator of angiogenesis; target for anti-cancer drugs. researchgate.netnih.gov |
| JAK (Janus Kinase) | Involved in cytokine signaling pathways; targets for inflammatory diseases and cancers. nih.govnih.gov |
| Bcr-Abl | Fusion protein causing chronic myeloid leukemia; a key drug target. nih.govnih.govnih.gov |
| p38 MAP Kinase | Involved in inflammatory responses. columbia.edu |
Development of Pyrazole Derivatives as Cannabinoid Receptor Antagonists
The this compound scaffold is a cornerstone in the development of cannabinoid receptor antagonists, particularly for the CB1 receptor. google.comwipo.int The most well-known example is Rimonabant, a 1,5-diarylpyrazole derivative that was the first selective CB1 receptor antagonist to be approved for clinical use for the treatment of obesity. wikipedia.orgjbclinpharm.orgjbclinpharm.org
Rimonabant and its analogs, many of which feature a this compound core or a closely related structure, act as inverse agonists at the CB1 receptor. wikipedia.org This means they not only block the effects of agonists but also reduce the receptor's basal level of activity. wikipedia.org The development of these compounds has been driven by the therapeutic potential of blocking CB1 receptors, which are primarily located in the central nervous system and are involved in regulating appetite, energy metabolism, and other physiological processes. jbclinpharm.orgnih.gov
Research in this area has focused on synthesizing and evaluating a wide range of pyrazole derivatives to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org For instance, studies have explored modifications at all positions of the pyrazole ring, leading to a deep understanding of the SAR for CB1 receptor antagonism. nih.govacs.org While Rimonabant itself was withdrawn from the market, the extensive research into pyrazole-based cannabinoid receptor antagonists has provided a wealth of knowledge for the design of new therapeutic agents targeting the endocannabinoid system. nih.gov
Future Directions and Emerging Research Avenues for 4 Chloro 1h Pyrazole
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like 4-Chloro-1H-pyrazole. premierscience.commdpi.com These computational tools offer the ability to rapidly analyze vast datasets, predict molecular properties, and identify promising drug candidates with greater efficiency and reduced costs. premierscience.comintuitionlabs.ai
Key Applications of AI/ML in this compound Research:
High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of this compound derivatives to identify molecules with a high probability of binding to specific biological targets. premierscience.comchemmethod.com This accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing.
Predictive Modeling of Bioactivity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel this compound analogs based on their structural features. jmpas.com This allows for the in silico design of more potent and selective compounds.
ADMET Prediction: AI can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. This early assessment of a compound's pharmacokinetic and safety profile helps to reduce the likelihood of late-stage failures in drug development.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific therapeutic targets and desired pharmacological properties. mdpi.com
Exploration of Novel Bioactive Derivatives with Enhanced Efficacy and Selectivity
A primary focus of future research will be the rational design and synthesis of novel bioactive derivatives of this compound with improved therapeutic profiles. This involves strategic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Strategies for Developing Enhanced Derivatives:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the pyrazole (B372694) ring influence biological activity is crucial. nih.govkorea.ac.kr This allows for the identification of key structural features that contribute to the desired therapeutic effects.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved efficacy, reduced side effects, or better metabolic stability.
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can result in hybrid molecules with dual or synergistic biological activities.
Table 1: Examples of Bioactive Pyrazole Derivatives and Their Therapeutic Potential
| Derivative Class | Therapeutic Target/Activity | Reference |
| Pyrazole-oxindole conjugates | Tubulin polymerization inhibition (Anticancer) | nih.gov |
| Imidazo[2,1-b]thiazoles-linked pyrazoles | Antitumor (Renal and CNS cancer cell lines) | nih.gov |
| 1H-Pyrazolo-[4,3-d]pyrimidin-7(6H)-ones | Anticancer | nih.gov |
| Fluorinated pyrazole derivatives | Enhanced efficacy and metabolic stability | researchgate.net |
The systematic exploration of these synthetic strategies, guided by computational modeling and biological screening, will undoubtedly lead to the discovery of next-generation therapeutic agents based on the this compound scaffold.
Advancements in Green Chemistry for Sustainable Pyrazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve efficiency. nih.govbenthamdirect.com Future research will continue to focus on developing more sustainable and eco-friendly synthetic methodologies.
Key Green Chemistry Approaches:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents is a key focus. thieme-connect.comthieme-connect.comtandfonline.com
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. benthamdirect.comnih.govrsc.org
Catalyst-Free and One-Pot Reactions: Designing synthetic routes that eliminate the need for catalysts or combine multiple steps into a single operation improves atom economy and reduces waste. tandfonline.commdpi.com
Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused minimizes waste and reduces costs. nih.govtandfonline.com
Table 2: Comparison of Green Synthetic Methods for Pyrazole Derivatives
| Method | Advantages | Disadvantages | Reference |
| Microwave-assisted synthesis | Rapid reaction times, higher yields | Requires specialized equipment | nih.govrsc.org |
| Ultrasound-assisted synthesis | Milder reaction conditions | May not be suitable for all reactions | benthamdirect.comrsc.org |
| Reactions in aqueous media | Environmentally friendly, low cost | Limited solubility of some reactants | thieme-connect.comtandfonline.com |
| Mechanochemical synthesis | Solvent-free, high efficiency | Can be substrate-dependent | rsc.org |
The adoption of these green chemistry principles will be essential for the sustainable production of this compound and its derivatives on an industrial scale.
Potential Applications in Advanced Materials and Optoelectronics
Beyond their therapeutic applications, pyrazole derivatives are emerging as promising candidates for use in advanced materials and optoelectronics. thieme-connect.com The unique electronic and photophysical properties of the pyrazole ring make it an attractive building block for functional organic materials.
Potential Material Science Applications:
Organic Light-Emitting Diodes (OLEDs): Pyrazole-based compounds exhibiting luminescence could be utilized as emitter or host materials in OLEDs for displays and lighting applications. Some N-acyl pyrazole derivatives have been shown to exhibit solid-state luminescent properties. nih.gov
Organic Photovoltaics (OPVs): The electron-donating and -accepting properties of appropriately functionalized pyrazole derivatives could be harnessed in the design of organic solar cells.
Chemosensors: The ability of the pyrazole ring to coordinate with metal ions or participate in specific intermolecular interactions can be exploited to develop sensitive and selective chemosensors for environmental monitoring or medical diagnostics.
Nonlinear Optical (NLO) Materials: The delocalized π-electron system of the pyrazole ring can give rise to significant nonlinear optical properties, making these compounds potentially useful in applications such as optical switching and frequency conversion.
Further research into the synthesis of novel this compound-containing polymers and functional materials will be crucial to fully realize their potential in these cutting-edge technological fields.
Q & A
Basic: What experimental techniques are used to determine the crystal structure and intermolecular interactions of 4-chloro-1H-pyrazole?
Answer:
The crystal structure of this compound is typically resolved using single-crystal X-ray diffraction (SC-XRD), which provides precise bond lengths, angles, and spatial arrangements. Intermolecular interactions, such as N–H⋯N hydrogen bonds and van der Waals forces, are identified through crystallographic analysis and further quantified using Hirshfeld surface analysis. For example, Hirshfeld surfaces mapped over dnorm reveal interaction fingerprints (e.g., red spots for strong hydrogen bonds). Computational validation via Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ensures consistency with experimental data .
Advanced: How can computational methods reconcile discrepancies between predicted and observed ligand binding affinities for this compound?
Answer:
Alchemical free energy calculations (e.g., Molecular Dynamics with FEP or TI) predict binding affinities but may overestimate values when multiple ligands occupy a binding site (e.g., dual occupancy observed in crystallography). To address discrepancies:
- Compare predicted poses to experimental RMSD values (e.g., 2.1 Å deviation in helix F conformation).
- Incorporate conformational flexibility of residues (e.g., Val111, Leu118 rotamers) into force fields.
- Validate using hybrid methods combining QM/MM for electronic polarization effects.
Contradictions often arise from unmodeled protein flexibility or solvent effects, necessitating iterative refinement against high-resolution structural data .
Basic: What synthetic routes are employed to prepare this compound derivatives?
Answer:
Common methods include:
- Cyclocondensation : Reacting hydrazines with β-diketones or α,β-unsaturated ketones under reflux.
- Mannich Reactions : Introducing alkyl/aryl groups via formaldehyde and amines (e.g., synthesis of diazacrown ether derivatives).
- Halogenation : Direct chlorination using POCl3 or SOCl2.
Purification often involves column chromatography, and crystal growth is achieved via slow evaporation (e.g., ethanol solvent). Yields >80% are typical when optimizing stoichiometry and temperature .
Advanced: How do DFT and TD-DFT studies elucidate the electronic properties of this compound?
Answer:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated at B3LYP/6-311++G(d,p) reveal reactivity (e.g., narrow gaps indicate polarizability).
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., charge transfer from Cl to pyrazole ring).
- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra by modeling electronic transitions (e.g., π→π* or n→π*), validated against experimental λmax.
- Molecular Electrostatic Potential (MEP) : Maps electrophilic/nucleophilic sites (e.g., Cl atom as electrophilic center).
These methods guide predictions of photophysical behavior and reaction pathways .
Basic: How are spectroscopic techniques (FTIR, UV-Vis) applied to characterize this compound?
Answer:
- FTIR : Identifies functional groups (e.g., N–H stretch at ~3100 cm<sup>-1</sup>, C–Cl at ~750 cm<sup>-1</sup>).
- UV-Vis : Measures π→π* transitions (e.g., absorption ~260 nm in ethanol). Theoretical spectra from TD-DFT are scaled (e.g., 0.96–0.98 scaling factor) to match experimental data.
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm). Cross-validation with computational results ensures accuracy .
Advanced: What strategies address contradictions in computational predictions of this compound’s binding modes?
Answer:
- Pose Sampling : Use enhanced sampling (e.g., metadynamics) to capture rare conformational states (e.g., helix F movement).
- Multi-State Modeling : Account for alternate binding stoichiometries (e.g., 1:1 vs. 2:1 ligand:protein ratios).
- Experimental-Computational Feedback : Refine force fields using crystallographic B-factors and occupancy data.
Discrepancies in rotamer predictions (e.g., Val111) highlight limitations in fixed-backbone simulations, necessitating ensemble-based approaches .
Basic: How are intermolecular interactions in this compound crystals analyzed quantitatively?
Answer:
- Hirshfeld Surface Analysis : Visualizes contact distances (e.g., di and de for donor-acceptor pairs).
- 2D Fingerprint Plots : Quantify interaction types (e.g., H⋯Cl contacts contribute ~15% of surface area).
- Energy Frameworks : Calculate lattice energy contributions from hydrogen bonds (e.g., N–H⋯N = 8 kJ/mol) and dispersion forces.
This data guides cocrystal design for enhanced stability .
Advanced: What methodological challenges arise in simulating this compound’s electronic excited states?
Answer:
- Solvent Effects : PCM or explicit solvent models must replicate experimental dielectric environments.
- Triplet States : Require high-level multireference methods (e.g., CASSCF) due to DFT’s single-configuration limitation.
- Charge Transfer Errors : Corrected via range-separated functionals (e.g., ωB97X-D).
Validation against transient absorption spectra ensures accuracy in photodynamic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
